[3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate
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Overview
Description
[3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate: is a complex organic compound that features both bromine and chlorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 3-bromo-4-hydroxyphenyl with 4-chlorobenzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing groups.
Hydrolysis: 3-bromo-4-hydroxyphenyl and 4-chlorobenzoic acid.
Scientific Research Applications
Chemistry
In organic synthesis, [3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate is used as an intermediate for the preparation of more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its structural features may be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry
In materials science, the compound can be used to synthesize polymers and other materials with desirable properties. Its ability to undergo various chemical reactions makes it a versatile building block for advanced materials.
Mechanism of Action
The mechanism by which [3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar bromine and phenyl groups.
4-Bromo-3-chlorobenzoic acid: Shares the bromine and chlorine substituents on a benzene ring.
4-Chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
[3-Bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate is unique due to its combination of bromine and chlorine atoms on a benzene ring, along with an ester linkage
Properties
IUPAC Name |
[3-bromo-4-(4-chlorobenzoyl)oxyphenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrCl2O4/c21-17-11-16(26-19(24)12-1-5-14(22)6-2-12)9-10-18(17)27-20(25)13-3-7-15(23)8-4-13/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEDYLWSBGFSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrCl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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